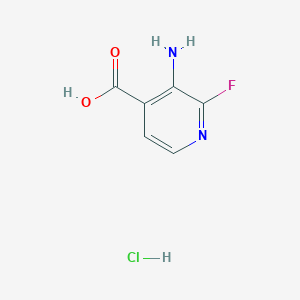

3-Amino-2-fluoropyridine-4-carboxylic acid hydrochloride

Description

3-Amino-2-fluoropyridine-4-carboxylic acid hydrochloride is a halogenated pyridine derivative with a molecular formula of C₆H₅FN₂O₂·HCl and a calculated molecular weight of 192.58 g/mol (base: 156.11 g/mol + HCl: 36.46 g/mol) . The compound features a pyridine ring substituted with an amino group at position 3, a fluorine atom at position 2, and a carboxylic acid group at position 4, which is neutralized as a hydrochloride salt.

Properties

Molecular Formula |

C6H6ClFN2O2 |

|---|---|

Molecular Weight |

192.57 g/mol |

IUPAC Name |

3-amino-2-fluoropyridine-4-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C6H5FN2O2.ClH/c7-5-4(8)3(6(10)11)1-2-9-5;/h1-2H,8H2,(H,10,11);1H |

InChI Key |

VIIPZGBSXVZWCV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)N)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-fluoropyridine-4-carboxylic acid hydrochloride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-pyridinecarboxylic acid with potassium fluoride in the presence of a catalyst and under specific conditions such as controlled temperature and pressure . Another method involves the use of fluorinating agents like complex AlF3 and CuF2 at high temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-fluoropyridine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium azide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Amino-2-fluoropyridine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 3-Amino-2-fluoropyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of enzymatic activities and signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs include halogenated pyridines and arylpicolinic acids with modifications in substituent positions, halogen types, or additional functional groups. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Substituent Position and Bioactivity: The 3-amino group in the target compound contrasts with the 4-amino group in the herbicide analog from . Positional differences in amino groups can alter hydrogen-bonding capacity and electronic effects, impacting interactions with biological targets . Fluorine at position 2 may enhance metabolic stability compared to chlorine or methoxy groups in other pyridines, as seen in ’s herbicide compound .

Hydrochloride Salt Utility: Hydrochloride salts (e.g., LY2409881, Yohimbine) are commonly employed to improve aqueous solubility and bioavailability. The target compound’s hydrochloride form likely follows this trend, though stability data under acidic conditions (cf.

Heterocyclic Framework :

Physicochemical Properties

While direct data on the target compound’s solubility or stability are absent, inferences can be drawn:

Research Implications and Gaps

- Synthetic Utility : The compound’s scaffold could serve as a precursor for derivatization, such as amide bond formation via the carboxylic acid group.

- Biological Screening : Priority should be given to testing its inhibitory activity against viral proteases (cf. SARS-CoV-2 3CLpro inhibitors in ) or kinases .

- Stability Studies : Comparative studies with analogs like Yohimbine HCl are needed to assess shelf-life and formulation requirements .

Biological Activity

3-Amino-2-fluoropyridine-4-carboxylic acid hydrochloride is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including an amino group and a carboxylic acid, is being explored for various applications in medicinal chemistry, particularly in drug development.

The molecular formula of 3-Amino-2-fluoropyridine-4-carboxylic acid hydrochloride is CHClFNO, with a molecular weight of approximately 188.58 g/mol. The presence of the fluorine atom is significant as it enhances the compound's reactivity and binding affinity with biological targets, making it a candidate for further investigation in pharmacological studies.

Research indicates that 3-Amino-2-fluoropyridine-4-carboxylic acid hydrochloride interacts with specific molecular targets, such as enzymes and receptors. The electron-withdrawing nature of the fluorine atom contributes to its ability to modulate various biochemical pathways. This modulation can lead to alterations in enzyme activity or receptor binding, which are crucial for therapeutic effects .

Biological Activities

The biological activities of 3-Amino-2-fluoropyridine-4-carboxylic acid hydrochloride include:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For instance, it has shown promising results in inhibiting cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) with IC values in the micromolar range .

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Its structure allows it to bind effectively to active sites of target enzymes, thereby blocking their activity. This property is particularly relevant in the context of developing drugs for diseases where enzyme dysregulation is a factor .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of 3-Amino-2-fluoropyridine-4-carboxylic acid hydrochloride on various cancer cell lines. The results indicated significant growth inhibition compared to control groups, with the compound demonstrating a selective toxicity profile favoring cancerous cells over normal cells.

| Cell Line | IC (μM) | Comparison with Control |

|---|---|---|

| HeLa | 15.5 | Significant Inhibition |

| MCF-7 | 12.8 | Significant Inhibition |

| Normal Cells | >50 | No Significant Effect |

Case Study 2: Enzyme Interaction

Another study focused on the compound's interaction with specific kinases involved in cancer progression. The results showed that 3-Amino-2-fluoropyridine-4-carboxylic acid hydrochloride effectively inhibited kinase activity, leading to reduced phosphorylation levels of key signaling proteins.

Safety and Toxicity Profile

Toxicity studies conducted on animal models have shown that 3-Amino-2-fluoropyridine-4-carboxylic acid hydrochloride exhibits a favorable safety profile at therapeutic doses. Acute toxicity tests indicated no adverse effects at concentrations up to 2000 mg/kg body weight, suggesting its potential for safe use in clinical settings .

Q & A

Basic: What synthetic routes are commonly employed for 3-amino-2-fluoropyridine-4-carboxylic acid hydrochloride, and what reaction conditions are critical for optimizing yield?

Answer:

The synthesis typically involves multi-step functionalization of pyridine derivatives. A key step is fluorination at the 2-position, often achieved via halogen-exchange reactions using fluorinating agents like KF or Selectfluor® under anhydrous conditions . Subsequent carboxylation at the 4-position may utilize Pd-catalyzed carbonylation or directed ortho-metalation strategies . The amino group is introduced via nucleophilic substitution or catalytic hydrogenation of nitro intermediates . Critical parameters include:

- Temperature control (<0°C for fluorination to avoid side reactions) .

- Solvent selection (e.g., DMF for metal-mediated steps, THF for Grignard reactions) .

- Purification via recrystallization (methanol/water) to isolate the hydrochloride salt .

Basic: Which analytical methods are most reliable for assessing the purity and structural integrity of this compound?

Answer:

A combination of chromatographic and spectroscopic techniques is recommended:

- HPLC : Use a C18 column with a mobile phase of 0.03 M phosphate buffer (pH 2.5) and methanol (70:30), UV detection at 210 nm for quantification . Calibration curves (1–50 µg/mL) should achieve R² > 0.998.

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., fluorine coupling in ¹H NMR: J ~ 50 Hz for aromatic F) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify the molecular ion [M+H]⁺ and chloride adducts .

Advanced: How does fluorine substitution at the 2-position influence the compound’s electronic properties and intermolecular interactions?

Answer:

The electron-withdrawing fluorine atom increases the acidity of the adjacent amino group (pKa ~ 3.5 vs. ~4.8 for non-fluorinated analogs) , altering solubility and hydrogen-bonding capacity. Crystallographic studies of related fluoropyridines reveal:

- Crystal Packing : Fluorine participates in weak C–H···F interactions, stabilizing layered structures .

- Reactivity : Enhanced electrophilicity at the 4-carboxylic acid position facilitates amide coupling in drug-conjugation applications . Computational modeling (DFT) is recommended to map electrostatic potential surfaces .

Advanced: What challenges arise in resolving the crystal structure of this compound, and how can they be mitigated?

Answer:

Key challenges include:

- Polymorphism : Multiple crystalline forms due to rotational flexibility of the carboxylic acid group. Use slow evaporation in mixed solvents (e.g., ethanol/water) to isolate a single polymorph .

- Disorder : Fluorine and amino groups may exhibit positional disorder. High-resolution X-ray diffraction (λ = 0.7 Å) and low-temperature data collection (100 K) improve resolution .

- Hydrogen Bonding : The hydrochloride salt forms strong N⁺–H···Cl⁻ interactions, complicating charge density analysis. Neutron diffraction or Hirshfeld surface analysis is advised for precise mapping .

Advanced: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Answer:

- pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC; the hydrochloride salt is most stable at pH 3–5 .

- Thermal Analysis : TGA/DSC reveals decomposition onset at ~200°C. Store at −20°C under desiccation to prevent hygroscopic degradation .

- Light Sensitivity : UV-visible spectroscopy (200–400 nm) identifies photo-degradation products. Use amber vials for long-term storage .

Advanced: What strategies are effective for functionalizing the 4-carboxylic acid group while preserving the fluorine and amino substituents?

Answer:

- Amide Formation : Use EDC/HOBt coupling with amines in DMF at 0–5°C to minimize racemization .

- Esterification : Treat with thionyl chloride followed by alcohol addition (e.g., methanol for methyl esters) .

- Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions require protection of the amino group (e.g., Boc) to prevent catalyst poisoning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.